Diethyl 4-nitrobenzylphosphonate

Organic Synthesis Horner-Wadsworth-Emmons Reaction Phosphonate Reactivity

Diethyl 4-nitrobenzylphosphonate (CAS 2609-49-6) is a benzyl phosphonate ester distinguished by a para-nitro substituent on the aromatic ring. This electron-withdrawing group critically modulates the electronic properties of the benzylic position, making it a specialized reagent in the Horner-Wadsworth-Emmons (HWE) reaction, where it facilitates the stereoselective synthesis of functionalized stilbenes and related alkenes.

Molecular Formula C11H16NO5P
Molecular Weight 273.22 g/mol
CAS No. 2609-49-6
Cat. No. B1200858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-nitrobenzylphosphonate
CAS2609-49-6
Synonymsdiethyl 4-nitrobenzylphosphonate
Molecular FormulaC11H16NO5P
Molecular Weight273.22 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC
InChIInChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3
InChIKeyFORMFFDDQMCTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-nitrobenzylphosphonate CAS 2609-49-6: Baseline Characteristics and Procurement Context for a Specialized HWE Reagent and Organophosphate Analog


Diethyl 4-nitrobenzylphosphonate (CAS 2609-49-6) is a benzyl phosphonate ester distinguished by a para-nitro substituent on the aromatic ring [1]. This electron-withdrawing group critically modulates the electronic properties of the benzylic position, making it a specialized reagent in the Horner-Wadsworth-Emmons (HWE) reaction, where it facilitates the stereoselective synthesis of functionalized stilbenes and related alkenes [2]. Beyond its synthetic utility, its structural analogy to organophosphate pesticides has established it as a key model compound in biochemical and sensor development studies, particularly for investigating enzyme-substrate interactions and molecular recognition phenomena [3]. Its procurement is typically driven by the need for specific electronic effects not provided by other benzyl phosphonates.

Why Generic Substitution Fails for Diethyl 4-nitrobenzylphosphonate CAS 2609-49-6: The Pivotal Role of the Nitro Group in Reactivity and Recognition


The procurement value of diethyl 4-nitrobenzylphosphonate lies in the strong electron-withdrawing effect of its para-nitro group, which cannot be replicated by unsubstituted benzyl or electron-donating para-substituted analogs like diethyl 4-methoxybenzylphosphonate. In synthetic applications, this electronic modulation drastically increases the acidity of the benzylic protons, enabling deprotonation under milder conditions compared to weakly acidic phosphonates like diethyl benzylphosphonate (pKa = 27.55) [1]. Consequently, its carbanion exhibits distinct nucleophilic reactivity and stereoselectivity in HWE olefinations. In bioanalytical contexts, the nitro group provides a unique spectroscopic handle and establishes specific electrostatic and hydrophobic interactions. A study using the compound as a template for molecularly imprinted polymers (MIPs) demonstrated a stark difference in association constants (40 M⁻¹ vs. 12 M⁻¹) between two candidate functional monomers, highlighting that its recognition profile is highly sensitive to the complementary functional group [2]. Thus, substituting this compound with an analog lacking the nitro group would fundamentally alter reaction kinetics, product selectivity, and biomolecular binding affinity, rendering it unsuitable for applications predicated on its precise electronic and steric signature.

Quantitative Differentiation Evidence for Diethyl 4-nitrobenzylphosphonate (CAS 2609-49-6): Comparator-Based Performance and Recognition Data


Enhanced C-H Acidity and Reactivity in Horner-Wadsworth-Emmons Olefination via Electron-Withdrawing Nitro Group

The presence of the para-nitro group significantly enhances the C-H acidity of the benzylic protons, facilitating carbanion generation. A kinetic study of the HWE reaction involving diethyl benzylphosphonate (DEBP), the unsubstituted analog, established its pKa as 27.55, classifying it as a 'weakly acidic' substrate requiring a solid-liquid phase-transfer catalysis (SL-PTC) system for efficient reaction [1]. The strong electron-withdrawing effect of the nitro group in diethyl 4-nitrobenzylphosphonate lowers the pKa substantially, enabling deprotonation and reaction under considerably milder conditions.

Organic Synthesis Horner-Wadsworth-Emmons Reaction Phosphonate Reactivity

Differential Molecular Recognition in MIP-Based Sensor Development: A >3-Fold Difference in Association Constant Between Functional Monomers

In the development of molecularly imprinted polymers (MIPs) for organophosphate sensing, the interaction of diethyl 4-nitrobenzylphosphonate (the template) with two different functional monomers was quantitatively assessed via 1H and 31P NMR spectroscopy [1]. The study revealed a >3-fold difference in the association constant (Ka) depending on the interacting moiety, demonstrating that the compound's recognition profile is highly selective.

Molecularly Imprinted Polymers Sensor Development Molecular Recognition

Isothermal Titration Calorimetry (ITC) Confirms Low-Affinity Binding: Ka = 63 M⁻¹ with Fluoroalcohol Ligand

Further characterization of the binding interactions using Isothermal Titration Calorimetry (ITC) provided a refined measurement of the association constant for the complex with the fluoroalcohol ligand [1]. This secondary analytical method validated the NMR findings and established a definitive, quantifiable benchmark for the strength of this specific non-covalent interaction.

Isothermal Titration Calorimetry Binding Affinity Molecular Recognition

Defined Active-Site Interaction with Phosphotriesterase: A Zinc-Coordinated Binding Mode

The compound's utility as a substrate analog for studying phosphotriesterase (PTE), an enzyme capable of hydrolyzing organophosphates, has been structurally validated . Unlike other benzyl phosphonates, the specific geometry of diethyl 4-nitrobenzylphosphonate allows for a well-defined binding mode. X-ray crystallographic studies revealed that its phosphoryl oxygen coordinates directly to a zinc ion in the enzyme's bimetallic active site, while the aromatic ring occupies a hydrophobic pocket.

Enzymology Bioremediation Protein Crystallography

Comparative Physical Properties: Diethyl 4-nitrobenzylphosphonate vs. Unsubstituted Benzyl Phosphonate

The presence of the nitro group results in distinct physical properties compared to the unsubstituted parent compound, diethyl benzylphosphonate, which are relevant for handling, formulation, and purification.

Physicochemical Properties Formulation Handling

Validated Research and Industrial Application Scenarios for Diethyl 4-nitrobenzylphosphonate (CAS 2609-49-6)


Synthesis of Electron-Deficient Stilbenes and Diagnostic Imaging Agents

This compound is the reagent of choice for synthesizing electron-deficient stilbene derivatives, which are crucial in materials science and diagnostic imaging. Its enhanced C-H acidity and reactivity, stemming from the nitro group [1], allow for efficient HWE coupling with aromatic aldehydes. A key example is its use in the synthesis of an 11C-labeled stilbene derivative for PET imaging of amyloid plaques in Alzheimer's disease, where the specific electronic properties of the nitro group are essential for the subsequent steps to achieve the final radiotracer's desired brain penetration and binding affinity [2].

Template for Selective Molecularly Imprinted Polymers (MIPs) Targeting Organophosphates

Procurement is highly specific for developing MIP-based sensors. The quantitative binding data showing a >3-fold difference in association constants for different functional monomers (40 M⁻¹ vs. 12 M⁻¹) [1] demonstrates its ability to discriminate between potential binding moieties. This validated selectivity profile makes it an ideal template for creating MIPs with high specificity for detecting organophosphate pesticides, leveraging the recognition data established in sensor development studies [2].

Model Substrate for Structural and Mechanistic Studies of Phosphotriesterase (PTE) Enzymes

Due to its well-defined binding mode in the active site of phosphotriesterase (PTE), this compound serves as a critical tool in structural biology and enzymology. Its specific coordination, where the phosphoryl oxygen binds to a catalytic zinc ion and the aromatic ring occupies a hydrophobic pocket [1], provides a robust model for understanding enzyme-substrate interactions. This structural information is essential for rational protein engineering aimed at developing more efficient PTE variants for the bioremediation of actual organophosphate nerve agents and pesticides.

Functional Monomer Interaction Studies in Supramolecular and Analytical Chemistry

This compound's well-characterized interaction with a fluoroalcohol ligand, quantified by ITC (Ka = 63 M⁻¹) [1], makes it a valuable model system for studying weak non-covalent interactions. Researchers in supramolecular chemistry and host-guest chemistry can utilize this system as a benchmark to test new analytical methods for quantifying weak binding events or to design new receptors and sensors based on hydrogen bonding and hydrophobic interactions with nitroaromatic phosphonates.

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